molecular formula C9H6BrNO B1280384 7-Bromoisoquinolin-1-ol CAS No. 223671-15-6

7-Bromoisoquinolin-1-ol

Cat. No. B1280384
M. Wt: 224.05 g/mol
InChI Key: DSOKREQUHLPVFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromoisoquinolin-1-ol is a compound that belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. Isoquinolines and their derivatives have been extensively studied due to their diverse biological activities and their presence in numerous natural products and pharmaceuticals. The compound of interest, 7-Bromoisoquinolin-1-ol, is structurally related to 7-bromoquinolin-8-ol, which has been analyzed for its molecular structure, revealing intermolecular and weak intramolecular hydrogen bonds in its solid-state form .

Synthesis Analysis

The synthesis of 7-Bromoisoquinolin-1-ol and related compounds involves various chemical strategies. For instance, 7-bromo-5,8-dimethylisoquinoline was synthesized from p-xylene, and further functionalized to 7-amino-5,8-dimethylisoquinoline and various anilino derivatives through palladium-catalyzed coupling reactions . Another related compound, 7-bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, was synthesized using a modified Conrad-Limpach procedure . Additionally, 7-substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitriles were synthesized as inhibitors of myosin light chain kinase and epidermal growth factor receptor kinase, demonstrating the versatility of the 7-bromoisoquinoline scaffold in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of 7-Bromoisoquinolin-1-ol is not directly reported, but related compounds provide insight into the structural features of brominated isoquinolines. For example, the structure of 7-bromoquinolin-8-ol was established through analysis, showing that bromination occurs at the 7-position and that the molecules pack as hydrogen-bonded dimers in the solid state . This suggests that 7-Bromoisoquinolin-1-ol may also exhibit similar structural characteristics, such as the presence of bromine at the 7-position and potential for hydrogen bonding.

Chemical Reactions Analysis

The chemical reactivity of 7-Bromoisoquinolin-1-ol can be inferred from studies on similar brominated isoquinolines. These compounds are versatile intermediates in organic synthesis and can undergo various chemical reactions. For instance, 7-bromo-5,8-dimethylisoquinoline was used to produce amino and anilino derivatives , and 7-bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid was synthesized through a nucleophilic non-isotopic exchange . Additionally, nucleophilic substitution reactions of brominated triazoloisoquinolines and triazolopyridines have been reported, leading to a range of substituted derivatives10.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 7-Bromoisoquinolin-1-ol are not detailed in the provided papers, the properties of structurally related brominated isoquinolines can be considered. These compounds typically exhibit moderate to high potency in biological assays, such as cytotoxic activity against various human cancer cell lines . The presence of bromine in the molecule can significantly affect its reactivity and interaction with biological targets, as seen in the case of 7-amino-6-bromoisoquinoline-5,8-quinone, which showed promising antitumor activity . The physical properties such as solubility, melting point, and stability would be influenced by the presence of the bromine atom and the hydroxyl group, but specific data for 7-Bromoisoquinolin-1-ol would require empirical determination.

Scientific Research Applications

Antitumor Activity

7-Bromoisoquinolin-1-ol derivatives exhibit notable antitumor activity. A study on aminoquinones structurally related to marine isoquinolinequinones, including 7-Amino-6-bromoisoquinoline-5,8-quinone, highlighted significant cytotoxicity against various human tumor cell lines, including gastric adenocarcinoma, lung, bladder carcinoma, and leukemia cells. The compound demonstrated potent antitumor activity, with IC50 values lower than the reference anti-cancer agent etoposide (Delgado et al., 2012).

Synthesis and Structural Analysis

The synthesis and structural analysis of bromoisoquinoline compounds have been explored in various studies. For instance, research on the synthesis of 8-bromoisoquinolines and their crystal structure analysis provided insights into the formation mechanisms and structural characteristics of these compounds (Armengol et al., 2000). Additionally, the bromination of isoquinoline and related compounds in strong acid has been investigated, revealing the conditions and regioselectivity of bromination processes (Brown & Gouliaev, 2004).

Biisoquinoline Chelates

Research on biisoquinoline chelates, derived from 8-bromoisoquinolin-3-ol precursors, has led to the development of new families of chelates. These compounds are characterized by their endotopic but sterically nonhindering nature, useful in various chemical applications (Durola et al., 2007).

Bronchodilator and Hypotensive Actions

Compounds related to tetrahydroisoquinolines, including derivatives of 7-bromoisoquinolin-1-ol, have been investigated for their bronchodilating and hypotensive actions. These studies provide insights into the potential therapeutic applications of these compounds in respiratory and cardiovascular conditions (Iwasawa & Kiyomoto, 1967).

Prodrug Systems and Photolytic Synthesis

7-Bromoisoquinolin-1-ol derivatives have been explored as potential prodrug systems. One study described the use of a 2-nitroimidazol-5-ylmethyl unit for biomimetic reduction, leading to the release of 5-bromoisoquinolin-1-one, indicating potential for selective drug delivery to hypoxic tissues (Parveen et al., 1999). Photolytic synthesis and rearrangement of proerythrinadienones involving bromoisoquinoline precursors have also been studied, contributing to the synthesis of isoquinoline alkaloids (Kametani et al., 1972).

Antibacterial Activities

The antibacterial activities of bisisoquinolinium salts, including those derived from bromoisoquinoline compounds, have been investigated. Alterations in their chemical structure, such as the introduction of bromine atoms, significantly influence their antibacterial effectiveness (Collier et al., 1953).

Use in Photoremovable Protecting Groups

8-Bromo-7-hydroxyquinoline, a related compound, has been utilized as a photoremovable protecting group for physiological studies. Its properties allow for the controlled release of bioactive molecules, such as neurotransmitters and drugs, upon light exposure, making it valuable in biomedical research (Zhu et al., 2006).

Safety And Hazards

7-Bromoisoquinolin-1-ol may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes . Personal protective equipment should be used and adequate ventilation should be ensured .

properties

IUPAC Name

7-bromo-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-7-2-1-6-3-4-11-9(12)8(6)5-7/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOKREQUHLPVFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CNC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70460915
Record name 7-bromoisoquinolin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromoisoquinolin-1-ol

CAS RN

223671-15-6
Record name 7-bromoisoquinolin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromoisoquinolin-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Preheated 2 separate oil baths to 240° C. A flask containing tributylamine (6.68 g, 36.1 mmol) and diphenyl ether (80 mL) was lowered into one oil bath (A), and a flask containing 3-(4-bromophenyl)acryloyl azide (7.91 g, 31.3 mmol) and diphenyl ether (80 mL) was lowered into the other oil bath (B) [vigorous gas evolution—internal temperature must quickly reach >200° C.]. After 10 minutes, the contents of flask B are poured into flask A, and the reaction left at 230-240° C. (internal temperature) for 30 minutes. Cooled reaction mixture to ˜100° C., poured into hexanes (2 L), stirred to cool to room temperature and filtered off the precipitate. Washed precipitate with methylene chloride/hexanes (ratio 1/50), dried under high vacuum to give a colorless powder (4.20 g, 18.8 mmol). 1H NMR (DMSO) δ 11.41 (s, 1H), 8.23 (s, 1H), 7.82 (dd, 1H), 7.62 (d, 1H), 7.20 (t, 1H), 6.54 (d, 1H). ESI MS (M+1)+: 224, 226 (Br).
Quantity
6.68 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
[Compound]
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.91 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
reactant
Reaction Step Three
[Compound]
Name
( B )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
hexanes
Quantity
2 L
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of compound 4 (121.6 g, 0.48 mol) and tributylamine (177.9 g, 0.96 mol) in diphenylether (1.2 L) was headed to 210° C. for 2 hours under N2. Then the mixture was cooled to room temperature, the precipitate was filtered, washed with hexane, and dried to give 5 (32 g, 30%)
Quantity
121.6 g
Type
reactant
Reaction Step One
Quantity
177.9 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
reactant
Reaction Step One
Name
Yield
30%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.